molecular formula C10H14O3 B8463189 2-(2-Hydroxy-2-methylpropoxy)phenol

2-(2-Hydroxy-2-methylpropoxy)phenol

Cat. No. B8463189
M. Wt: 182.22 g/mol
InChI Key: ZMZPEDSPVYYOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04639536

Procedure details

Preferably, in this step, the intermediate 2-(2-hydroxy-2-methylpropoxy)phenol is combined with para-toluensulfonic acid and toluene and heated to reflux (approximately 111° C.) to produce carbofuran phenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2](C)([CH3:12])[CH2:3]OC1C=CC=CC=1O.C1(C)C=CC(S(O)(=O)=[O:21])=CC=1.[C:25]1([CH3:31])[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>>[CH3:3][C:2]1([CH3:12])[O:1][C:26]2[C:27]([OH:21])=[CH:28][CH:29]=[CH:30][C:25]=2[CH2:31]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(COC1=C(C=CC=C1)O)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
111 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated

Outcomes

Product
Name
Type
product
Smiles
CC1(CC2=C(O1)C(=CC=C2)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.